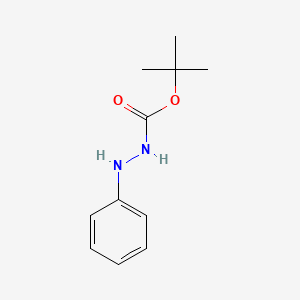

Tert-butyl N-anilinocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-anilinocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQNXVGJRAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395633 | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-43-8 | |

| Record name | 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42116-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl N-Anilinocarbamate (N-Boc-N'-phenylhydrazine)

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-anilinocarbamate, a valuable reagent in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, a detailed and field-proven experimental protocol, and the necessary data for product validation. Emphasis is placed on the regioselective Boc-protection of phenylhydrazine, explaining the mechanistic basis for the reaction's selectivity. This guide includes step-by-step procedures for a highly efficient solvent-free synthesis, thorough characterization parameters, critical safety protocols, and a troubleshooting guide to ensure reliable and safe execution.

Introduction

This compound, systematically named tert-butyl 2-phenylhydrazine-1-carboxylate and commonly referred to as N-Boc-N'-phenylhydrazine, is a pivotal intermediate in modern synthetic chemistry. Its structure incorporates a phenylhydrazine moiety wherein the terminal nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection renders the adjacent nitrogen (N') nucleophilically inert, allowing for selective functionalization at the aniline nitrogen (N).

The primary utility of this compound lies in its role as a precursor for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] The Boc protecting group is favored due to its robustness under a wide range of non-acidic conditions and its clean, facile removal under mild acidic treatment, a critical feature in multi-step synthetic campaigns.[1] This guide focuses on the most direct and efficient synthesis: the selective acylation of phenylhydrazine with di-tert-butyl dicarbonate (Boc₂O).

Principles of Synthesis

The Boc-Protection Strategy

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis.[2] Its popularity stems from several key advantages:

-

Stability: It is stable to a wide variety of reagents, including most bases, nucleophiles, and reducing agents.

-

Facile Cleavage: It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid) that typically do not affect other acid-labile groups.[1] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which is then scavenged, releasing the free amine or hydrazine.

-

Improved Solubility: The bulky, lipophilic tert-butyl group often enhances the solubility of intermediates in organic solvents.

The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] It is a stable, commercially available solid that reacts with nucleophiles like amines and hydrazines, with the only by-products being the volatile and innocuous tert-butanol and carbon dioxide.

Regioselectivity in Phenylhydrazine Acylation

Phenylhydrazine (Ph-NH-NH₂) possesses two distinct nitrogen atoms, presenting a challenge of regioselectivity during acylation. The nitrogen atom directly attached to the phenyl ring (N) is an aniline-type nitrogen, while the terminal nitrogen (N') is a primary amine-type nitrogen.

The selective acylation at the N' position is governed by two primary factors:

-

Electronic Effects: The lone pair of electrons on the aniline-type nitrogen (N) is delocalized into the aromatic π-system of the phenyl ring. This resonance effect significantly reduces its electron density and, consequently, its nucleophilicity. The terminal N' nitrogen's lone pair is not involved in such resonance, making it substantially more electron-rich and nucleophilic.

-

Steric Hindrance: While less of a deciding factor than electronics in this case, the phenyl group provides a greater degree of steric hindrance around the N atom compared to the terminal N' atom, further favoring attack at the less hindered site.

A study on the Boc-protection of various hydrazines confirmed that the electronic deactivation of the PhNH center by the phenyl group results in excellent selectivity for the terminal NH₂ group.[3]

Reaction Mechanism & Workflow

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The more nucleophilic terminal nitrogen (N') of phenylhydrazine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which subsequently collapses, expelling a tert-butoxycarboxylate anion as a leaving group. The leaving group then decomposes into carbon dioxide and a tert-butoxide anion, which is protonated during the workup.

Caption: Mechanism of selective N'-Boc protection of phenylhydrazine.

Experimental Workflow

The overall experimental process is straightforward, particularly with the solvent-free method, which simplifies the setup and workup procedures.

Sources

- 1. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical properties of tert-butyl N-phenylcarbamate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl N-Phenylcarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl N-phenylcarbamate (also known as N-Boc-aniline). As a pivotal reagent in modern organic synthesis, its role as a protective agent for amines is well-established, particularly in the fields of medicinal chemistry and drug development. This document delves into its structural characteristics, spectroscopic profile, chemical reactivity, and stability. Detailed, field-proven protocols for its synthesis, purification, and characterization are presented to ensure scientific integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows.

Introduction: The Significance of tert-Butyl N-Phenylcarbamate

Tert-butyl N-phenylcarbamate is a carbamate derivative widely employed as a precursor for the tert-butoxycarbonyl (Boc) protecting group, one of the most common amine protecting groups in organic chemistry. The Boc group's utility stems from its remarkable stability across a wide range of non-acidic conditions—including basic and nucleophilic environments—and its facile removal under mild acidic conditions.[1] This differential reactivity is fundamental to its application in complex, multi-step syntheses of pharmaceuticals and other fine chemicals.[1]

The carbamate moiety itself is a key structural motif in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles.[2] Consequently, derivatives of tert-butyl N-phenylcarbamate are frequently synthesized and evaluated for various biological activities, including anti-inflammatory and antimicrobial properties.[3][4][5][6] A thorough understanding of the core physicochemical properties of the parent compound is therefore essential for its effective application and the rational design of new chemical entities.

Core Physicochemical Properties

The physical and chemical characteristics of tert-butyl N-phenylcarbamate dictate its behavior in various solvents and reaction conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [7][8] |

| Molecular Weight | 193.24 g/mol | [7][8] |

| Appearance | White to pale brown crystalline solid | [7] |

| Melting Point | 133-137 °C (lit.) | [7] |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) | [7] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 13.86 ± 0.70 (Predicted) | [7] |

| LogP | 2.7 (Computed); 3.03 (Predicted) | [8][9] |

| Solubility | Slightly soluble in DMSO, Methanol, Chloroform. Soluble in Dichloromethane.[7][10] | |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

| Topological Polar Surface Area | 38.33 Ų | [9] |

The LogP value indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents, which is advantageous for its use in organic reactions.[8][9] Its high melting point is characteristic of a stable, crystalline solid.[7]

Spectroscopic Characterization: A Definitive Profile

Spectroscopic analysis is crucial for verifying the identity and purity of tert-butyl N-phenylcarbamate. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that are easy to assign. A sharp, intense singlet appears around 1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[11] The aromatic protons on the phenyl ring typically appear as a multiplet in the range of 7.0-7.4 ppm .[11] A broad singlet corresponding to the N-H proton is also observed, typically around 6.4-6.5 ppm , though its chemical shift can vary with solvent and concentration.[11]

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm . The methyl carbons of the tert-butyl group resonate near 28 ppm . The carbonyl carbon of the carbamate appears downfield at approximately 153 ppm . The aromatic carbons produce signals in the 118-138 ppm region.[11]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹ .[12]

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group is observed around 1690-1720 cm⁻¹ .[3]

-

C-O Stretch: The C-O stretching vibrations of the ester group are typically found in the 1250-1150 cm⁻¹ region. Authoritative spectral data can be found in the NIST Chemistry WebBook.[13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z = 193. The most prominent peak in the spectrum is often the fragment resulting from the loss of the tert-butyl group, appearing at m/z = 57. Another significant fragmentation pathway involves the loss of isobutylene (56 Da) to give a peak at m/z = 137.[8][14]

Synthesis and Purification Protocol

The following section provides a reliable protocol for the synthesis and purification of tert-butyl N-phenylcarbamate, a process foundational to its many applications.

Synthesis Workflow

The most common laboratory synthesis involves the reaction of aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable solvent.

Caption: Workflow for the synthesis and purification of tert-butyl N-phenylcarbamate.

Step-by-Step Experimental Protocol

Materials:

-

Aniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

-

Round-bottomed flask, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve aniline (1.0 equivalent) in THF or DCM (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and gas evolution (CO₂) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.[3][4]

This self-validating protocol relies on TLC to confirm the consumption of starting material and recrystallization to yield a product whose purity can be confirmed by melting point analysis and the spectroscopic methods described in Section 3.

Reactivity and Chemical Stability

The utility of tert-butyl N-phenylcarbamate is defined by the robust nature of the Boc protecting group under many conditions and its selective removal.

Stability

The N-Boc group is stable to:

-

Strong bases (e.g., NaOH, LiOH)

-

Nucleophiles (e.g., amines, organometallics)

-

Catalytic hydrogenation

This stability allows for chemical modifications on other parts of a molecule without affecting the protected amine.[1]

Deprotection (Cleavage)

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. This process ultimately releases the free amine and carbon dioxide.

Caption: Acid-catalyzed deprotection of N-Boc aniline to yield the free amine.

Common reagents for deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or diethyl ether.[15]

Applications in Research and Drug Development

Tert-butyl N-phenylcarbamate and its derivatives are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical industry.

-

Amine Protection in Multi-step Synthesis: Its primary application is to temporarily block the reactivity of aniline and its derivatives. This allows for selective reactions at other sites of a molecule, such as in palladium-catalyzed cross-coupling reactions.[10]

-

Solid-Phase Peptide Synthesis (SPPS): While less common for aromatic amines, the Boc protection strategy is a foundational technology in SPPS for building peptide chains.[15]

-

Development of Bioactive Compounds: The carbamate linkage is present in many FDA-approved drugs.[2] Researchers actively synthesize libraries of tert-butyl N-phenylcarbamate derivatives to screen for biological activity. Published studies have demonstrated that such derivatives possess significant anti-inflammatory and antimicrobial properties, making them promising leads for new drug discovery programs.[3][5][6]

Conclusion

Tert-butyl N-phenylcarbamate is a compound of significant utility, characterized by a stable physicochemical profile and predictable reactivity. Its role as a key building block and protecting group in organic synthesis is indispensable for the efficient construction of complex molecules. The detailed protocols and data presented in this guide serve as a reliable resource for scientists, reinforcing the importance of understanding the fundamental properties of such a foundational reagent in advancing chemical and pharmaceutical research.

References

-

ChemBK. (2024). TERT-BUTYL N-PHENYLCARBAMATE - Physico-chemical Properties. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbanilate. NIST Chemistry WebBook. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). t-Butyl carbanilate. PubChem. Available at: [Link]

-

ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

ResearchGate. (2015). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Available at: [Link]

-

Al-Hussain, S. A., & Al-Majed, A. A. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski arhiv, 76(2), 146–151. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbanilate. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyl carbanilate [webbook.nist.gov]

- 14. tert-Butyl carbanilate [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's In-Depth Guide to N-Boc-Aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of N-Boc-Aniline in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical development, the strategic manipulation of functional groups is paramount. Among the arsenal of protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. N-Boc-aniline, or tert-butyl N-phenylcarbamate, is a cornerstone reagent that embodies the utility of this protecting group. It serves as a crucial intermediate, enabling chemists to mask the nucleophilicity and basicity of the aniline amino group, thereby facilitating selective transformations on other parts of a molecule without unintended side reactions.[1][2]

This technical guide provides an in-depth exploration of N-Boc-aniline, from its fundamental properties to its practical applications. As a self-validating system, the protocols and insights described herein are designed to be both explanatory and immediately applicable in a laboratory setting. We will delve into the causality behind experimental choices, ensuring a deeper understanding of the "why" beyond the "how."

Core Properties of N-Boc-Aniline

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. N-Boc-aniline is a stable, white to pale brown solid at room temperature, making it easy to handle and store.[3] Its stability under a range of conditions, excluding strong acids, allows for its incorporation into multi-step synthetic sequences.[4]

| Property | Value | Source(s) |

| CAS Number | 3422-01-3 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| Melting Point | 133 - 137 °C | [3] |

| Appearance | White to pale brown solid | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; limited solubility in water. | [4] |

The Synthesis of N-Boc-Aniline: A Protocol Deep-Dive

The most common and efficient method for the synthesis of N-Boc-aniline is the reaction of aniline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxycarbonyl group and a proton to form the stable carbamate product, N-Boc-aniline. The choice of (Boc)₂O as the Boc-donating reagent is strategic; its byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification.

Experimental Workflow: Synthesis of N-Boc-Aniline

Caption: A generalized workflow for the synthesis of N-Boc-aniline.

Detailed Laboratory Protocol

This protocol is a robust method for the N-tert-butoxycarbonylation of aniline.

Reagents and Materials:

-

Aniline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The use of a slight excess of (Boc)₂O ensures the complete consumption of the starting aniline.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. This typically takes a few hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.[5]

Applications in Synthesis: The Strategic Use of N-Boc-Aniline

The primary utility of N-Boc-aniline is to serve as a protected form of aniline in multi-step syntheses. This protection is crucial in preventing the aniline nitrogen from participating in undesired reactions, such as alkylation, acylation, or oxidation, allowing for selective functionalization at other positions on the aromatic ring or on other parts of the molecule.[1][2] This strategy is frequently employed in the synthesis of complex pharmaceutical compounds, including those targeting neurological disorders.[2]

Deprotection of N-Boc-Aniline: Reclaiming the Amine

A key advantage of the Boc group is its facile removal under acidic conditions, while remaining stable to most basic and nucleophilic reagents.[5] This orthogonality is a cornerstone of modern protecting group strategy.

Mechanistic Insight

Acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free aniline.

Experimental Workflow: Deprotection of N-Boc-Aniline

Caption: A generalized workflow for the acid-catalyzed deprotection of N-Boc-aniline.

Detailed Laboratory Protocol (Acidic Cleavage)

This protocol describes a common and effective method for the removal of the Boc protecting group.

Reagents and Materials:

-

N-Boc-aniline (1.0 eq)

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Preparation: Dissolve N-Boc-aniline in dichloromethane.

-

Reaction: To the stirred solution, add trifluoroacetic acid (typically 5-10 equivalents) at room temperature. The reaction is usually rapid, often completing within 30 minutes to a few hours.[6]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aniline.

Alternative, "greener" deprotection methods, such as using hot water, have also been developed and can be advantageous for sensitive substrates or to avoid the use of strong acids.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-aniline and the reagents used in its synthesis and deprotection.

-

N-Boc-aniline: May cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

(Boc)₂O: A solid with a low melting point, handle in a well-ventilated area.

-

Aniline: Toxic and readily absorbed through the skin. Handle with extreme care in a fume hood with appropriate PPE.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Handle only in a fume hood with acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][8]

Conclusion

N-Boc-aniline is a fundamentally important molecule in the toolkit of the modern synthetic chemist. Its predictable reactivity, stability, and the straightforward nature of its introduction and removal make it an ideal protected form of aniline for complex molecule synthesis. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling the confident and effective application of N-Boc-aniline in their synthetic endeavors. By understanding the principles behind its use, scientists can better leverage this versatile reagent to advance the frontiers of drug discovery and materials science.

References

- Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Der Pharma Chemica. (2014).

-

Molbase. N-BOC ANILINE 3422-01-3 wiki. [Link]

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 3422-01-3: N-BOC-aniline | CymitQuimica [cymitquimica.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. mcours.net [mcours.net]

- 8. fishersci.co.uk [fishersci.co.uk]

The Elusive Solid State: A Technical Guide to the Structural Analysis of N-Boc-Aniline

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide delves into the structural elucidation of N-Boc-aniline (tert-butyl phenylcarbamate), a vital building block in organic synthesis, particularly in the construction of complex pharmaceutical agents. While the solution-state and gaseous-phase characteristics of N-Boc-aniline are well-documented, its definitive single-crystal X-ray structure remains conspicuously absent from the public domain. This guide, therefore, provides a comprehensive approach to understanding its solid-state properties through a detailed examination of its close derivatives, spectroscopic analysis, and a robust, field-proven protocol for its crystallization and X-ray diffraction analysis.

N-Boc-Aniline: A Cornerstone of Modern Synthesis

N-tert-Butoxycarbonylaniline, or N-Boc-aniline, serves as a cornerstone in contemporary organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable shield for the aniline nitrogen, enabling selective transformations at other positions of the aromatic ring. Its application spans the synthesis of a vast array of bioactive molecules, making a thorough understanding of its structural nuances paramount for predictable reactivity and solid-form design.

Molecular Structure: Spectroscopic Insights

Prior to delving into the complexities of the crystalline state, it is essential to establish the molecular structure of N-Boc-aniline through spectroscopic methods. These techniques provide a foundational understanding of the connectivity and electronic environment of the molecule in a non-crystalline form.

Table 1: Key Spectroscopic Data for N-Boc-Aniline

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring and the nine equivalent protons of the tert-butyl group are observed. The presence of a single, broadened peak for the N-H proton is indicative of its exchangeable nature and its environment. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon are present, confirming the carbamate functionality. |

| Infrared (IR) Spectroscopy | A characteristic N-H stretching vibration is typically observed around 3400 cm⁻¹, while a strong carbonyl (C=O) stretch from the carbamate group appears in the region of 1700-1730 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N-Boc-aniline (193.24 g/mol ) is observed, confirming the overall composition.[1][2] |

These spectroscopic data collectively confirm the molecular structure of N-Boc-aniline as tert-butyl phenylcarbamate.

The Crystal Structure: Insights from Analogs

Despite extensive searches of crystallographic databases, a definitive single-crystal X-ray structure of the parent N-Boc-aniline has not been publicly reported. However, the crystal structures of its N-acetyl and N-benzoyl derivatives provide invaluable insights into the likely conformation and intermolecular interactions of N-Boc-aniline in the solid state.

A study on tert-butyl N-benzoyl-N-phenylcarbamate and tert-butyl N-acetyl-N-phenylcarbamate reveals key structural features of the N-Boc-phenyl moiety. A significant finding is the elongation of the amide and carbamate C-N bonds. This observation is crucial as it helps to explain the reactivity of these compounds, particularly the ease of aminolysis.

Table 2: Selected Bond Lengths (Å) in N-Acyl-N-Boc-Aniline Derivatives

| Compound | N1-C1 (Amide) | N1-C2 (Carbamate) |

| tert-Butyl N-acetyl-N-phenylcarbamate | 1.413(4) | 1.395(4) |

The lengthening of these bonds suggests a degree of electronic delocalization and steric strain around the nitrogen atom, which would likely be present, albeit to a different extent, in the parent N-Boc-aniline.

The crystal packing of these derivatives is governed by a combination of van der Waals forces and, in the case of the parent N-Boc-aniline, the potential for hydrogen bonding involving the N-H group. The phenyl rings are likely to engage in π-π stacking interactions, while the bulky tert-butyl groups will influence the overall packing efficiency.

Experimental Protocol: From Powder to Structure

For researchers aiming to determine the crystal structure of N-Boc-aniline or its novel derivatives, the following detailed protocol outlines the critical steps from crystallization to data analysis. This protocol is a synthesis of established methodologies for small organic molecules.

Crystallization of N-Boc-Aniline

Obtaining high-quality single crystals is the most critical and often the most challenging step. For a compound like N-Boc-aniline, which is a solid at room temperature, slow evaporation from a suitable solvent is a promising technique.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by assessing the solubility of N-Boc-aniline in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, and toluene). The ideal solvent will dissolve the compound at a higher temperature and lead to supersaturation upon slow cooling or evaporation.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of N-Boc-aniline in the chosen solvent by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and wash them with a small amount of cold solvent.

Caption: Workflow for the crystallization of N-Boc-aniline.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction and Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Structure-Property Relationships and Future Directions

The structural insights gained from the analysis of N-Boc-aniline and its derivatives have significant implications for its application in drug development and materials science. The conformation of the N-Boc group relative to the phenyl ring will influence its reactivity and its ability to participate in intermolecular interactions. The hydrogen bonding potential of the N-H group is a key determinant of the crystal packing and can be exploited in the design of co-crystals with desired physicochemical properties.

The absence of a publicly available crystal structure for N-Boc-aniline presents a clear opportunity for further research. The successful crystallization and structural determination of this fundamental building block would be a valuable contribution to the chemical and pharmaceutical sciences. The protocols and comparative data presented in this guide provide a solid foundation for such an endeavor.

Conclusion

While the definitive crystal structure of N-Boc-aniline remains to be elucidated, a comprehensive understanding of its solid-state behavior can be achieved through a multi-faceted approach. By combining spectroscopic analysis, a detailed examination of the crystal structures of its close derivatives, and the application of robust experimental protocols, researchers can gain the necessary insights to effectively utilize this important molecule in their synthetic endeavors. This guide serves as a technical resource to facilitate these investigations and to encourage the pursuit of the final piece of the puzzle: the single-crystal structure of N-Boc-aniline.

References

-

Structures of tert-Butyl N-Benzoyl-N-phenylcarbamate and tert-Butyl N-Aeetyl-N-phenylearbamate. ElectronicsAndBooks.

-

N-BOC ANILINE(3422-01-3) 1H NMR spectrum - ChemicalBook. 3

-

N-Boc-aniline | CAS 3422-01-3 | SCBT. 4

-

N-Boc-aniline 97 3422-01-3 - Sigma-Aldrich.

Sources

The Sentinel of Synthesis: A Technical Guide to the Discovery and Application of Tert-Butyl Carbamates

An in-depth exploration of the tert-butoxycarbonyl (Boc) protecting group, from its serendipitous discovery to its indispensable role in modern organic chemistry and drug development.

Introduction: The Unassuming Architect of Molecular Complexity

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This molecular sleight of hand, orchestrated through the use of protecting groups, allows chemists to construct complex molecules with precision and efficiency. Among the pantheon of these chemical sentinels, the tert-butoxycarbonyl (Boc) group stands as a titan, a testament to the profound impact that a simple yet elegant chemical entity can have on the landscape of scientific discovery.

This technical guide provides a comprehensive journey into the world of tert-butyl carbamates, the chemical class to which the Boc group belongs. We will delve into the historical context of its discovery, tracing its evolution from a novel observation to a cornerstone of peptide synthesis and a workhorse in the broader field of organic chemistry. Through a detailed examination of its synthesis, mechanisms of protection and deprotection, and its unique stability profile, this guide will illuminate the causality behind its widespread adoption and provide field-proven insights for researchers, scientists, and drug development professionals.

A Serendipitous Discovery: The Genesis of the Boc Group

The story of the tert-butyl carbamate protecting group begins not with a targeted search for a new protecting group, but with fundamental research into the reactivity of hydrazines. In 1957, Louis A. Carpino, a chemist at the University of Massachusetts, was investigating the oxidative reactions of 1,1-disubstituted-2-arenesulfonhydrazides.[1] During these studies, he sought to prepare tert-butylhydrazine and, in the process, created tert-butyl carbamate as a stable derivative. While the primary focus of his publication in the Journal of the American Chemical Society was on the elimination of nitrogen from hydrazides, a brief mention of this novel carbamate laid the groundwork for a revolution in synthetic chemistry.[1]

At the time, the dominant protecting group for amines in peptide synthesis was the benzyloxycarbonyl (Cbz or Z) group, developed by Bergmann and Zervas in 1932. While effective, the removal of the Cbz group required harsh conditions, typically catalytic hydrogenolysis, which were not always compatible with other functional groups in a growing peptide chain.[2] The scientific community was actively seeking milder and more orthogonal protection strategies.

The Merrifield Revolution: Boc Takes Center Stage in Solid-Phase Peptide Synthesis

The true potential of the Boc group was unleashed by the pioneering work of R. Bruce Merrifield. In his seminal 1963 paper in the Journal of the American Chemical Society, Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting methodology that would earn him the Nobel Prize in Chemistry in 1984.[3] SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and then sequentially adding protected amino acids to build the peptide chain.[4][5] This approach dramatically simplified the purification process, as excess reagents and byproducts could be simply washed away.

For SPPS to be successful, a crucial requirement was a temporary protecting group for the α-amino group of the incoming amino acids that could be removed under conditions that would not cleave the growing peptide from the resin. Merrifield recognized the potential of Carpino's tert-butyl carbamate. The Boc group's lability to mild acids, such as trifluoroacetic acid (TFA), was perfectly suited for this purpose.[] This acid-catalyzed deprotection was orthogonal to the more robust benzyl-based protecting groups often used for amino acid side chains and the linkage to the resin, which required strong acids like hydrofluoric acid (HF) for cleavage.[4][5] This strategic choice of the Boc group was a key factor in the initial success and rapid adoption of SPPS.

The Chemistry of Control: Synthesis, Protection, and Deprotection

The utility of the Boc group is rooted in the straightforward and high-yielding methods for its introduction and removal.

Synthesis of Tert-Butyl Carbamate

While initially a byproduct of other research, efficient methods for the direct synthesis of tert-butyl carbamate were quickly developed. A widely used and reliable method involves the reaction of tert-butanol with sodium cyanate in the presence of a strong acid, such as trifluoroacetic acid.[7]

Experimental Protocol: Synthesis of Tert-Butyl Carbamate [7]

-

To a solution of tert-butyl alcohol in a suitable solvent (e.g., benzene), add sodium cyanate.

-

Slowly add trifluoroacetic acid to the suspension while stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with an aqueous base (e.g., sodium hydroxide solution) and then with water.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield tert-butyl carbamate.

N-Boc Protection of Amines

The most common method for introducing the Boc group onto an amine is through the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[8] The reaction is typically carried out in the presence of a base, such as a tertiary amine or an inorganic base, to neutralize the acidic byproduct.[9]

Mechanism of N-Boc Protection

The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butyl carbonate, which then decomposes to the stable products of carbon dioxide and a tert-butoxide anion. The tert-butoxide deprotonates the positively charged amine to yield the N-Boc protected amine.[9]

Deprotection of N-Boc Amines

The defining characteristic of the Boc group is its facile removal under acidic conditions. This deprotection proceeds via an acid-catalyzed elimination reaction.[10]

Mechanism of N-Boc Deprotection

-

Protonation: A strong acid protonates the carbonyl oxygen of the Boc group.[10]

-

Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[10]

A critical consideration during Boc deprotection is the fate of the liberated tert-butyl cation. This reactive electrophile can lead to undesired alkylation of sensitive amino acid residues, such as tryptophan and methionine. To mitigate this, "scavengers" are often added to the deprotection cocktail to trap the tert-butyl cation.[11][12] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.[11]

Experimental Protocol: Boc Deprotection with Scavengers [11]

-

Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).

-

Add the chosen scavenger (e.g., triisopropylsilane, 1-5 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt.

Stability and Orthogonality: The Keys to Strategic Synthesis

The success of the Boc group lies in its well-defined stability profile, which allows for its selective removal in the presence of other protecting groups—a concept known as orthogonality.[2][13]

| Protecting Group | Lability | Stability |

| Boc | Acid-labile (e.g., TFA, HCl)[] | Stable to base, hydrogenolysis, and many nucleophiles.[8] |

| Fmoc | Base-labile (e.g., piperidine)[14] | Stable to acid and hydrogenolysis. |

| Cbz (Z) | Hydrogenolysis (e.g., H₂/Pd-C)[2] | Stable to mild acid and base. |

This orthogonality is the cornerstone of modern synthetic strategies, enabling the construction of highly complex molecules with multiple functional groups that require sequential manipulation. The Boc/Bzl protection scheme, pioneered by Merrifield, and the later developed Fmoc/tBu strategy are prime examples of the power of orthogonal protection in peptide synthesis.[]

Modern Synthetic Methods: An Evolving Toolkit

While the use of Boc anhydride remains the most common method for N-Boc protection, a variety of alternative reagents and conditions have been developed to address specific synthetic challenges, such as improving chemoselectivity and employing greener reaction conditions.[15] These include:

-

Catalyst-free N-Boc protection in water-acetone mixtures: This eco-friendly protocol provides excellent yields and avoids the need for traditional organic solvents and catalysts.[8]

-

Use of PEG-400 as a recyclable reaction medium: This method offers an environmentally benign approach for the N-Boc protection of a wide range of amines.[15]

-

Modified Curtius rearrangement: This protocol allows for the preparation of tert-butyl carbamates from corresponding carboxylic acids via an isocyanate intermediate.

Conclusion: An Enduring Legacy in Chemical Synthesis

From its humble beginnings as a chemical curiosity to its central role in a Nobel Prize-winning technology, the story of the tert-butyl carbamate protecting group is a powerful illustration of how fundamental research can lead to transformative innovations. The Boc group's unique combination of stability and selective lability has provided chemists with an unparalleled level of control in the synthesis of complex molecules. Its impact on peptide chemistry, drug discovery, and the broader field of organic synthesis is undeniable and continues to be felt today. As researchers continue to push the boundaries of molecular design, the principles of protection and orthogonality, so elegantly embodied by the Boc group, will undoubtedly remain essential tools in the quest for new medicines and materials.

References

- BenchChem Technical Support Team. (2025, December). Scavengers for Boc deprotection to prevent side reactions. BenchChem.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.

- BenchChem Technical Support Team. (2025).

- BenchChem. (2025). A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. BenchChem.

- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.

- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem.

- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Slanina, T., & Hidasová, D. (2023). Magic blue catalytically facilitates the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction. The Journal of Organic Chemistry, 88(10), 6932-6938.

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.

- Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(4), 343-347.

- Merrifield, R. B. (1964). Solid-phase peptide synthesis. II. The synthesis of bradykinin. Journal of the American Chemical Society, 86(2), 304-305.

- Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1197–1212.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

- Isis Pharmaceuticals, Inc. (2007). Peptide nucleic acid conjugates. U.S.

- Gholap, A. R., & Chakor, N. S. (2011). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Der Pharma Chemica, 3(6), 548-552.

- BenchChem. (2025).

- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). N, N-Di-tert-butyloxycarbonyl-protected amines in synthesis. RSC Advances, 3(41), 18691-18697.

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Wynne, C. (2024). Responsive Synthetic Peptide Conjugates – From Sensors to Peptidomimetics [Doctoral dissertation, Maynooth University]. Maynooth University Research Archive Library.

- Maiti, D. K., Majumdar, S., de, J., & Chakraborty, A. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemInform, 46(42).

- G. B. Fields. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. Peptide Science, 90(3), 165-172.

-

Merrifield, R.B. (1963) Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85, 2149-2154. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Merrifield Solid-Phase Peptide Synthesis [drugfuture.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Tert-butyl N-anilinocarbamate

Introduction

Tert-butyl N-anilinocarbamate, also known as tert-butyl 2-phenylhydrazine-1-carboxylate, is a hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This bifunctional molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The integrity of such a reagent is paramount for the reproducibility of synthetic protocols and the quality of final products. An in-depth understanding of its chemical stability and the establishment of precise storage conditions are, therefore, not merely procedural formalities but critical components of laboratory quality management.

This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its susceptibility to various stress factors, elucidate its potential degradation pathways, and provide field-proven protocols for its optimal storage, handling, and stability assessment. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on the consistent performance of this versatile chemical intermediate.

Physicochemical and Structural Properties

The stability of a chemical compound is intrinsically linked to its structure and physical properties. This compound's reactivity is primarily dictated by the Boc-protected hydrazine moiety. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, tert-butyl carbazate, and analogous N-aryl carbamates.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | N/A |

| Molecular Weight | 208.26 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid, based on similar compounds. | [1] |

| Key Functional Groups | Carbazate (hydrazine carboxylate), tert-butoxycarbonyl (Boc) group, Phenyl group | N/A |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | [2] |

| Primary Sensitivity | Susceptible to acidic conditions, moisture, and high temperatures. | [1][2] |

Core Stability Profile and Degradation Pathways

The chemical stability of this compound is finite and subject to degradation under specific environmental conditions. The primary points of lability are the acid-sensitive Boc group and the nucleophilic, redox-active N-N bond of the hydrazine core.

Hydrolytic Stability

The carbamate ester linkage is susceptible to hydrolysis, with the rate being highly pH-dependent.

-

Acidic Conditions (pH < 5): This is the most significant liability. The tert-butyl group is readily cleaved under acidic conditions via an E1-like mechanism, proceeding through a stable tert-butyl cation. This deprotection is often a desired synthetic step but is the primary pathway for unintended degradation, yielding phenylhydrazine, carbon dioxide, and isobutylene.[1]

-

Neutral Conditions (pH ≈ 7): The compound is generally stable at neutral pH.

-

Basic Conditions (pH > 9): While the Boc group itself is stable towards most bases, the carbamate carbonyl is susceptible to base-catalyzed hydrolysis (BAC2 mechanism).[1] This process is typically slower than acid-catalyzed cleavage but can become significant upon prolonged exposure to strong bases, leading to the formation of phenylhydrazine and carbonate salts.

Oxidative and Photochemical Stability

-

Oxidative Degradation: The hydrazine moiety is susceptible to oxidation. [1]Strong oxidizing agents can lead to cleavage of the N-N bond or the formation of azo compounds, potentially generating radical species and nitrogen gas. Therefore, contact with oxidizers must be strictly avoided.

-

Photostability: While specific photostability studies are not publicly available, compounds with aromatic rings and carbonyl groups can absorb UV radiation, potentially leading to degradation. As a standard practice for ensuring the integrity of drug development intermediates, photostability should be evaluated according to ICH Q1B guidelines.

Recommended Storage and Handling Protocols

Based on the inherent chemical instabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | Store refrigerated (2-8 °C). [1]For long-term storage, some suppliers recommend freezer temperatures (-20 °C). [3] | Lowering the temperature significantly reduces the rate of potential thermal decomposition and hydrolytic degradation. The low melting point of the parent carbazate (39-42 °C) underscores its sensitivity to heat. [1] |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. [4][5] | The compound is moisture-sensitive. [1]A tight seal is critical to prevent hydrolysis from atmospheric moisture. |

| Inert Gas | For long-term storage or for opened containers, blanket with an inert gas (e.g., Argon, Nitrogen). | This provides the ultimate protection against atmospheric moisture and oxygen, mitigating both hydrolytic and oxidative degradation pathways. |

| Light | Store in an opaque or amber container to protect from light. | Although not documented as highly light-sensitive, this is a standard precaution for complex organic molecules to prevent potential photochemical degradation. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. [5] | Contact with acids will cause rapid decomposition. Strong bases will initiate hydrolysis, and oxidizing agents can degrade the hydrazine functional group. |

Handling Procedures

Adherence to proper handling protocols is essential for both personnel safety and maintaining compound integrity.

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of any dust or vapors. [5][6]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield. [4] * Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. [4] * Respiratory Protection: Not typically required when handled within a fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator is necessary.

-

-

General Hygiene: Avoid creating dust. [4]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [4]

Methodologies for Stability Assessment

For drug development applications, validating the intrinsic stability of this compound through forced degradation studies is a regulatory and scientific necessity. These studies help identify degradation products and establish stability-indicating analytical methods (e.g., HPLC, UPLC).

Protocol: Acid/Base Hydrolysis Study

-

Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Control: Mix 1 mL of the stock solution with 1 mL of purified water.

-

Incubation: Store the solutions at room temperature and an elevated temperature (e.g., 60 °C), protected from light.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Immediately neutralize the acidic/basic samples if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

Protocol: Oxidative Stress Study

-

Preparation: Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Control: Prepare a control sample without H₂O₂.

-

Incubation: Store the solutions at room temperature, protected from light.

-

Sampling & Analysis: Withdraw aliquots at specified intervals and analyze by HPLC. The hydrazine moiety is expected to be susceptible, so significant degradation may occur rapidly.

Protocol: Photostability Study (per ICH Q1B)

-

Sample Preparation: Expose solid powder and a solution of the compound in chemically inert, transparent containers.

-

Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place the samples in a calibrated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, compare the samples to the dark controls. Assess for physical changes (appearance, color) and chemical changes (potency assay, degradation products) by HPLC.

Conclusion

This compound is a fundamentally stable compound when managed under appropriate conditions. Its primary vulnerabilities—acid-catalyzed hydrolysis and thermal decomposition—are well-defined and can be effectively mitigated through rigorous adherence to proper storage and handling protocols. By implementing the recommendations in this guide, which include refrigerated storage in a dry, inert atmosphere and away from incompatible materials, researchers can ensure the long-term integrity and reliability of this important synthetic intermediate. Furthermore, the application of systematic forced degradation studies will empower scientists to develop robust analytical methods and fully characterize the stability profile, a critical step in any rigorous drug discovery and development program.

References

-

Thorn, E. M., & Thorne, L. R. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2541. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70091, tert-Butyl carbazate. Available at: [Link]

-

ResearchGate. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

-

Katritzky, A. R., & Widyan, K. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10703147, N-(tert-Butoxycarbonyl)aniline-13C6. Available at: [Link]

-

Daily, J. S., & Wentrup, C. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. Available at: [Link]

Sources

A Senior Scientist's Guide to the Safe Handling of tert-Butyl N-Phenylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Template

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, tert-butyl N-phenylcarbamate (commonly known as N-Boc-aniline) serves as a cornerstone intermediate.[1] Its primary function is to provide the tert-butoxycarbonyl (Boc) protecting group to the otherwise reactive and potentially hazardous aniline molecule. This guide moves beyond the rigid structure of a standard Safety Data Sheet (SDS). It is designed to provide not just the "what" of safety protocols, but the fundamental "why," grounded in the physicochemical properties of the compound. As scientists, understanding the causality behind safety measures allows for more intuitive and robust risk mitigation in the laboratory.

This document synthesizes data from multiple sources, addresses conflicting hazard classifications, and advocates for a conservative, safety-first approach, empowering researchers to handle this valuable reagent with the confidence that comes from deep technical understanding.

Core Chemical & Physical Identity

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions, from storage to reaction work-up.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Name | tert-butyl N-phenylcarbamate | [2] |

| CAS Number | 3422-01-3 | [3][4] |

| Synonyms | N-Boc-aniline, tert-Butyl Carbanilate | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 133 - 137 °C | [4] |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) | [5] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) |[5] |

Hazard Analysis: A Case for Prudent Interpretation

A critical aspect of scientific integrity is the transparent assessment of available data, especially when sources conflict. For tert-butyl N-phenylcarbamate, differing hazard classifications exist. One supplier SDS states the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard[3], while another source classifies it as an irritant[4].

Expert Directive: In the interest of maximum laboratory safety and adherence to the ALARA (As Low As Reasonably Achievable) principle, this guide adopts the more conservative classification. The potential for skin, eye, and respiratory irritation should be assumed, and all handling procedures must reflect this heightened level of caution. This position is supported by recommendations from other suppliers to use respiratory protection (N95 respirator), which implies a recognized risk from airborne particulates.

Caption: Assumed GHS Hazards for tert-Butyl N-Phenylcarbamate.

Table 2: GHS Classification and Precautionary Statements | Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | | :--- | :--- | :--- | :--- | :--- | | Hazard |

| Warning | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | Prevention: P261: Avoid breathing dust.[4]P264: Wash hands thoroughly after handling.[4]P280: Wear protective gloves/eye protection.[4]Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]Storage & Disposal: P405: Store locked up.[4]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |Proactive Risk Mitigation: A Self-Validating Workflow

The following protocols are designed as a self-validating system. Each step is a logical consequence of the compound's physical form (solid powder) and its potential hazards (irritant). Adherence to this workflow is critical for ensuring operator safety and maintaining experimental integrity.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to create a multi-layered barrier between the researcher and the chemical. This begins with engineering controls and is reinforced by appropriate PPE.

-

Primary Engineering Control: All manipulations of solid tert-butyl N-phenylcarbamate that could generate dust (e.g., weighing, transferring, scraping) must be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to mitigate respiratory exposure, directly addressing the H335 risk.[6]

-

Secondary Controls: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale & Causality |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or ANSI Z87.1). | Addresses H319. Protects against accidental splashes of solvents containing the compound and airborne dust particles entering the eyes. |

| Hand | Nitrile rubber gloves (check manufacturer for breakthrough time). | Addresses H315. Provides a direct barrier to prevent skin contact and subsequent irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin. |

| Body | Standard laboratory coat. | Protects skin on the arms and torso from settling dust or minor spills. |

| Respiratory | NIOSH-approved N95 (or better) respirator. | Addresses H335. Recommended when handling larger quantities or if the ventilation is suboptimal. This prevents the inhalation of fine particulates that can cause respiratory tract irritation. |

Step-by-Step Handling Protocol

This workflow guides the user from initial receipt to final cleanup, minimizing exposure at every stage.

Caption: Safe Handling Workflow for tert-Butyl N-Phenylcarbamate.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is paramount to minimizing harm.

First Aid Measures

The goal of first aid is rapid decontamination.

-

Eye Contact (H319): The cornea is exceptionally sensitive to chemical irritants. Immediately and continuously flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact (H315): Brush off any excess solid material. Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[6]

-

Inhalation (H335): The priority is to remove the individual from the source of exposure. Move the person to fresh air. If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[6]

Fire and Spill Management

-

Fire Fighting: In case of a fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. The primary hazard during a fire is not the flammability of the compound itself but the generation of toxic and irritating decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

-

Accidental Release: For small spills, carefully sweep up the solid material, avoiding the creation of dust clouds. Place the material into a suitable, labeled, and sealed container for disposal. Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container. Ensure all cleanup is performed while wearing the appropriate PPE.[6]

Storage, Stability, and Disposal

-